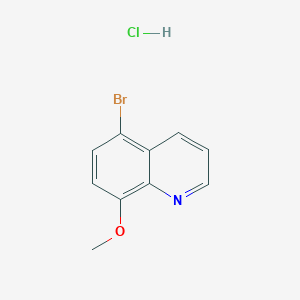![molecular formula C7H14ClN3 B3060025 [2-(4-methyl-1H-pyrazol-1-yl)propyl]amine hydrochloride CAS No. 1609401-19-5](/img/structure/B3060025.png)
[2-(4-methyl-1H-pyrazol-1-yl)propyl]amine hydrochloride
Descripción general
Descripción
“[2-(4-methyl-1H-pyrazol-1-yl)propyl]amine hydrochloride” is a chemical compound with the CAS Number: 1609401-19-5 . It has a molecular weight of 175.66 . The IUPAC name for this compound is 2-(4-methyl-1H-pyrazol-1-yl)propan-1-amine hydrochloride . It is a solid at room temperature .
Synthesis Analysis
The synthesis of pyrazole compounds, such as “[2-(4-methyl-1H-pyrazol-1-yl)propyl]amine hydrochloride”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of “[2-(4-methyl-1H-pyrazol-1-yl)propyl]amine hydrochloride” can be represented by the Inchi Code: 1S/C7H13N3.ClH/c1-6-4-9-10(5-6)7(2)3-8;/h4-5,7H,3,8H2,1-2H3;1H . This indicates that the compound contains a pyrazole ring with a methyl group at the 4th position and a propylamine group attached to the 2nd position of the pyrazole ring .Physical And Chemical Properties Analysis
“[2-(4-methyl-1H-pyrazol-1-yl)propyl]amine hydrochloride” is a solid at room temperature . It has a molecular weight of 175.66 .Aplicaciones Científicas De Investigación
Organic Light-Emitting Diodes (OLEDs)
Platinum (II) complexes play a crucial role in the development of efficient organic light-emitting diodes (OLEDs). The title compound, synthesized by reacting an aryl-substituted pyrazole with potassium tetrachloroplatinate, exhibits green fluorescence with a maximum at 514 nm. These complexes are promising candidates for OLEDs due to their tunable photophysical properties .
Photovoltaic Devices
Platinum-group metal complexes, including Pt(II) complexes, are essential phosphor materials for modern photovoltaic devices. While iridium (III) complexes are more commonly studied, Pt(II) complexes offer intriguing properties. Cyclometalated Pt(II) complexes, formed by combining Pt(II) cores with organic ligands, exhibit efficient organic light-emitting structures. The choice of coordinating ligands significantly influences their photophysical and photochemical properties .
Antiproliferative Activity
Although not directly related to the title compound, research on pyrazole derivatives has revealed antiproliferative activity. For instance, 2-(5-methyl-1H-pyrazol-3-yl)phenol derivatives demonstrated improved growth inhibition in PC-3 cells . While this specific compound differs slightly, it highlights the potential of pyrazole-based molecules in cancer research.
Antileishmanial and Antimalarial Properties
Molecular simulation studies have justified the potent in vitro antipromastigote activity of certain pyrazole-containing compounds. These compounds exhibit favorable binding patterns in the active site of Leishmania major pteridine reductase 1 (LmPTR1), making them promising candidates for antileishmanial and antimalarial drug development .
Antioxidant Activity
In a separate study, 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives were synthesized and evaluated for antioxidant activity. These compounds showed promising results in hydrogen peroxide scavenging, nitric oxide scavenging, DPPH, and FRAP assays .
Direcciones Futuras
The future directions for “[2-(4-methyl-1H-pyrazol-1-yl)propyl]amine hydrochloride” and similar pyrazole compounds could involve further exploration of their applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their synthesis techniques and biological activity related to pyrazole derivatives could also be areas of future research .
Mecanismo De Acción
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole derivatives have been shown to interact with their targets, leading to changes in cellular processes . For instance, some pyrazole derivatives have been found to inhibit the growth of Leishmania aethiopica clinical isolate and Plasmodium berghei .
Biochemical Pathways
It’s known that pyrazole derivatives can affect various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Some pyrazole derivatives have been found to exhibit potent antileishmanial and antimalarial activities .
Propiedades
IUPAC Name |
2-(4-methylpyrazol-1-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.ClH/c1-6-4-9-10(5-6)7(2)3-8;/h4-5,7H,3,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVKXYGIPGKERD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C(C)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-methyl-1H-pyrazol-1-yl)propyl]amine hydrochloride | |
CAS RN |
1609401-19-5 | |
| Record name | 1H-Pyrazole-1-ethanamine, β,4-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609401-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



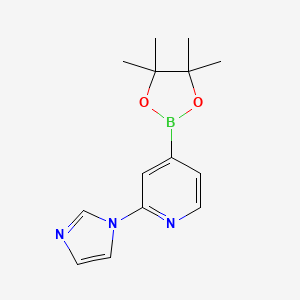
![6-(4-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B3059944.png)


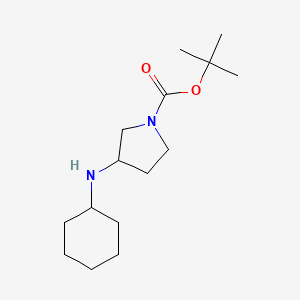
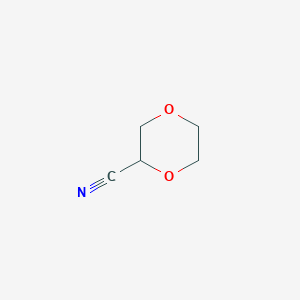

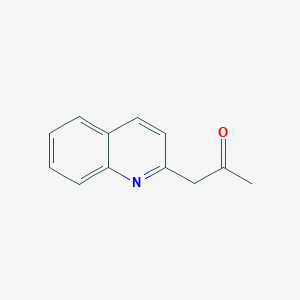
![Ethanone, 1-[7-(heptyloxy)-3,4-dihydro-4,4-dimethyl-1,1-dioxido-2H-1-benzothiopyran-6-yl]-](/img/structure/B3059957.png)
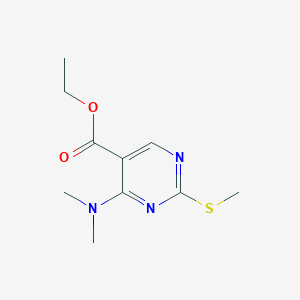
![(Spiro[2.5]oct-1-ylmethyl)amine hydrochloride](/img/structure/B3059962.png)

![1,8-dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid hydrate](/img/structure/B3059964.png)
